molecular formula C6H7N5O3 B7812360 CID 2723796

CID 2723796

Cat. No.: B7812360
M. Wt: 197.15 g/mol
InChI Key: GXYCFNCAIXIUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 2723796 is a compound with the molecular formula C6H7N5O3 . It is also known as 2-amino-1,5-dihydropteridine-4,6-dione hydrate . The compound has a molecular weight of 197.15 g/mol .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C6H5N5O2.H2O/c7-6-10-4-3 (5 (13)11-6)9-2 (12)1-8-4;/h1H, (H,9,12) (H3,7,8,10,11,13);1H2 . The Canonical SMILES is C1=NC2=C (C (=O)N=C (N2)N)NC1=O.O .


Physical and Chemical Properties Analysis

This compound has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0 . The exact mass is 197.05488910 g/mol, and the topological polar surface area is 110 A^2 . The compound has a heavy atom count of 14 .

Scientific Research Applications

  • Chemically Induced Dimerization (CID) in Cellular Studies CID has been a crucial tool in studying various biological processes in cells. It provides a way to control protein function with precision and spatiotemporal resolution, particularly useful in dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Development of PROTAC-CID Systems for Gene Regulation The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has expanded the versatility of CID tools. These systems allow for inducible gene regulation and editing, and have applications in human cells and mice, offering new ways to control gene expression (Ma et al., 2023).

  • Use in Selection for Water Use Efficiency in Barley CID has been applied in agronomy for selecting traits like water use efficiency in barley. The study of carbon isotope discrimination (CID) in this context offers a reliable method for improving productivity and water use in barley breeding programs (Anyia et al., 2007).

  • Solving Problems in Cell Biology CID techniques have been instrumental in solving numerous challenges in cell biology. They have provided insights into lipid second messengers and small GTPases, helping to understand how small signaling molecules generate diverse responses (DeRose, Miyamoto, & Inoue, 2013).

  • iC9/CID Safeguard System in Stem Cell Therapy The incorporation of the inducible caspase-9 (iC9) into induced pluripotent stem cells (iPSCs) with CID activation offers a safety mechanism for clinical therapy. This system allows for controlled apoptosis of iPSCs, reducing tumorigenic risks (Ando et al., 2015).

Properties

IUPAC Name

2-amino-1,5-dihydropteridine-4,6-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H,9,12)(H3,7,8,10,11,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYCFNCAIXIUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N=C(N2)N)NC1=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N=C(N2)N)NC1=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.